Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-
Description
Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅BrN₂O | |
| CAS Registry Number | 649740-13-6 | |
| SMILES | CC(=O)NC(C1=CC(=CC=C1)Br)N2C=CC3=CC=CC=C32 | |
| InChIKey | LVMVGLLFAYRSKM-UHFFFAOYSA-N |
The systematic naming adheres to IUPAC priority rules, with the acetamide group as the parent chain. The indole and bromophenyl moieties are treated as substituents, with locants specifying their positions.
Molecular Geometry Analysis via X-ray Crystallography
While X-ray crystallographic data for this specific compound remains unpublished, structural insights can be inferred from related indole-acetamide derivatives. For example, N-(3-bromophenyl)-2-(1H-indol-3-yl)acetamide (compound 14 in ) exhibits a planar indole core and a dihedral angle of 85.2° between the indole and phenyl rings due to steric and electronic effects.
Theoretical Geometry Predictions
Computational models suggest the following features for Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-:
- Bond lengths :
- C=O bond: ~1.23 Å (typical for amides).
- C-Br bond: ~1.90 Å (consistent with aryl bromides).
- Torsional angles :
- The methylene bridge (CH₂) between the indole and acetamide groups likely introduces flexibility, enabling conformational isomerism.
A hypothetical crystal packing arrangement might involve π-π stacking between indole and phenyl rings, stabilized by hydrogen bonds between the amide carbonyl and adjacent NH groups.
Conformational Dynamics through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s solution-phase behavior. Key observations from analogous structures include:
¹H NMR Spectral Features
- Indole protons :
- Bromophenyl protons :
- Acetamide protons :
¹³C NMR Spectral Assignments
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 170.0 | Acetamide carbonyl |
| C-Br | 121.3 | Aryl bromine attachment |
| Indole C-3 | 136.0 | Quaternary carbon |
The absence of splitting in the acetamide CH₂ group (δ 3.81 ppm) suggests restricted rotation about the C-N bond, indicative of partial double-bond character due to resonance with the carbonyl group.
Comparative Structural Analysis with Indole-Acetamide Derivatives
The structural uniqueness of Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- becomes apparent when compared to related derivatives:
Substituent Position Effects
Electronic Effects
Properties
CAS No. |
649740-13-6 |
|---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-indol-1-ylmethyl]acetamide |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)19-17(14-6-4-7-15(18)11-14)20-10-9-13-5-2-3-8-16(13)20/h2-11,17H,1H3,(H,19,21) |
InChI Key |
LVMVGLLFAYRSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole with 3-Bromobenzyl Halide
- Step Description: The indole nitrogen (N-1 position) is alkylated using a 3-bromobenzyl halide (commonly bromide or chloride) under basic conditions.
- Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to deprotonate the indole nitrogen.
- Outcome: Formation of N-(3-bromophenylmethyl)indole intermediate.
Acetylation to Form the Acetamide
- Step Description: The secondary amine intermediate is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
- Reaction Conditions: The reaction is usually carried out under reflux in an inert solvent such as dichloromethane or acetonitrile, sometimes in the presence of a base like triethylamine to scavenge the acid byproduct.
- Purification: The crude product is purified by recrystallization from ethanol or by column chromatography using dichloromethane as eluent.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Indole + 3-bromobenzyl bromide, K2CO3, DMF, 80 °C, 4-6 h | N-alkylation of indole nitrogen | Moderate to good yield (60-75%) |
| 2 | Intermediate + Acetic anhydride, reflux, 0.5 h | Acetylation to form acetamide | High yield (70-85%) |
| 3 | Workup: Extraction with DCM, drying over Na2SO4, filtration | Isolation of product | Purification by recrystallization or chromatography |
Alternative Synthetic Routes and Catalysts
- Bismuth Trifluoromethanesulfonate Catalysis: In related bromophenyl acetamide syntheses, bismuth triflate has been used as a Lewis acid catalyst to promote oxime rearrangement and amidation reactions, enhancing yield and selectivity under mild conditions at 80 °C.
- Use of Acetic Anhydride and m-Bromoaniline: Direct acetylation of m-bromoaniline with acetic anhydride under reflux conditions (0.5 h) followed by crystallization is a classical method to prepare related acetamide intermediates.
- Oxidation and Reduction Steps: For indole derivatives, selective oxidation and reduction steps can be employed to modify the indole ring before amidation, though these are more relevant for structurally related compounds rather than the direct synthesis of the target compound.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically with dichloromethane as the mobile phase.
- Column Chromatography: Employed for purification, often using 100% dichloromethane as eluent.
- Melting Point Determination: The product typically exhibits a melting point around 86-88 °C, consistent with literature values for similar bromophenyl acetamides.
- Spectroscopic Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation of Indole | Indole, 3-bromobenzyl bromide, K2CO3 | DMF, 80 °C, 4-6 h | 60-75 | Base-mediated nucleophilic substitution |
| Acetylation | Intermediate, Acetic anhydride | Reflux, 0.5 h | 70-85 | Formation of acetamide group |
| Purification | Recrystallization or chromatography | Ethanol or DCM | - | Ensures product purity |
Research Findings and Optimization Notes
- The use of bismuth triflate as a catalyst in related bromophenyl acetamide syntheses improves reaction efficiency and yield by facilitating oxime rearrangement and amidation under mild conditions.
- Reaction times and temperatures are critical; prolonged heating or excessive temperature can lead to decomposition or side reactions.
- Solvent choice impacts solubility and reaction rate; polar aprotic solvents favor alkylation steps.
- Purification by recrystallization from ethanol yields high-purity crystalline products suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-bromophenyl)(1H-indol-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain cellular processes, such as tubulin polymerization, which is crucial for cell division . The compound’s effects on molecular targets like Bcl-2 and Mcl-1 proteins have been studied, revealing its potential to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties :
- The position of bromine (e.g., 2-bromophenyl in vs. 3-bromophenyl in the target compound) impacts lipophilicity and steric bulk. For example, the 2-bromophenyl analog in has a logP of 3.37, suggesting moderate lipophilicity suitable for membrane permeability .
- Electron-withdrawing groups (e.g., nitro in compound 10l from ) correlate with higher melting points (190–191°C), likely due to enhanced intermolecular interactions .
Synthetic Yields and Challenges :
- Complex indole-acetamide derivatives often exhibit low yields (e.g., 8% for compound 10j in ), attributed to steric hindrance and multi-step reactions. In contrast, sulfonamide-linked analogs (e.g., compound 41 in ) achieve higher yields (37%) due to optimized coupling conditions .
Pharmacological Activities: Anticancer Activity: Compounds with 4-chlorobenzoyl and methoxy groups (e.g., 10j–10m in ) inhibit Bcl-2/Mcl-1 proteins, critical in apoptosis regulation. The 3-bromophenyl group in the target compound may enhance binding affinity due to bromine’s polarizability . Antioxidant Activity: The hydroxyimino group in compound 3a () confers radical-scavenging ability, a feature absent in brominated analogs but relevant for oxidative stress-related applications .
Spectroscopic and Computational Insights
- Spectroscopic Analysis : Studies on N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide () reveal that IR and NMR spectra are highly sensitive to substituents. For instance, sulfonyl groups exhibit distinct S=O stretching vibrations near 1350 cm⁻¹, while acetamide carbonyls resonate at ~170 ppm in $^{13}$C-NMR .
- Computational Modeling : Density functional theory (DFT) analyses () validate bond lengths and angles in indole-acetamide derivatives, aiding in predicting the target compound’s bioactive conformation and reactivity .
Market and Industrial Relevance
- N-(3-bromophenyl)acetamide () serves as a key intermediate in pharmaceuticals, highlighting the commercial viability of brominated acetamides.
Biological Activity
Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS Number: 649740-13-6) is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding.
| Property | Details |
|---|---|
| Molecular Formula | C17H15BrN2O |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | N-[(3-bromophenyl)-indol-1-ylmethyl]acetamide |
| InChI Key | LVMVGLLFAYRSKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C1=CC(=CC=C1)Br)N2C=CC3=CC=CC=C32 |
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- has been investigated for its potential to inhibit cancer cell proliferation:
- Mechanism of Action : The compound interacts with various molecular targets, potentially inhibiting tubulin polymerization, which is critical for cell division.
- Case Study : In a study evaluating similar indole derivatives, compounds demonstrated IC50 values ranging from 0.06 μM to 8.55 μM against various cancer cell lines, suggesting that modifications in the structure can enhance biological activity .
Antibacterial and Antifungal Activity
Indole derivatives are also noted for their antibacterial and antifungal effects:
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been documented extensively:
- Mechanism : The compound may modulate inflammatory pathways through its interaction with specific receptors involved in inflammatory responses.
- Related Studies : Indole-based compounds have been shown to inhibit pro-inflammatory cytokines in various models, which could be extrapolated to suggest similar effects for Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]- .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy:
- Bromophenyl Group : The presence of the bromophenyl moiety is significant as it enhances lipophilicity and may improve binding affinity to biological targets.
- Indole Core : The indole structure is essential for the biological activity observed in many related compounds; modifications can lead to alterations in potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
